

2-Methyl-5-(methylsulfonyl)benzoic acid CAS number 151104-37-9

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Compound of Interest

Compound Name:	2-Methyl-5-(methylsulfonyl)benzoic acid
Cat. No.:	B2579801

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An In-Depth Technical Guide to **2-Methyl-5-(methylsulfonyl)benzoic Acid** (CAS: 151104-37-9)

Executive Summary

2-Methyl-5-(methylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid, identified by the CAS Number 151104-37-9.^{[1][2]} This compound integrates three key functional groups onto a benzene ring: a carboxylic acid, a methyl group, and a methylsulfonyl group. This specific arrangement makes it a valuable, albeit specialized, chemical intermediate. Its primary utility lies in its role as a molecular building block for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research.^[3] While not an end-product itself, its functional groups provide reactive handles for constructing larger, potentially bioactive scaffolds. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, key reactions, potential applications, and handling considerations.

Chemical Identity and Physicochemical Properties

The structural identity of **2-Methyl-5-(methylsulfonyl)benzoic acid** is foundational to understanding its reactivity and potential applications. The molecule's properties are a composite of its aromatic core and its distinct functional groups.

Core Chemical Structure

The molecule consists of a benzoic acid backbone with a methyl group at the C2 position (ortho to the carboxyl group) and a methylsulfonyl (sulfone) group at the C5 position (meta to the carboxyl group).

Caption: Chemical structure of **2-Methyl-5-(methylsulfonyl)benzoic acid**.

Physicochemical Data

Comprehensive experimental data for this specific compound is not widely published. The following table summarizes its fundamental properties based on available information from chemical suppliers and databases.

Property	Value	Source
CAS Number	151104-37-9	[1] [2] [4]
Molecular Formula	C ₉ H ₁₀ O ₄ S	[2]
Molecular Weight	214.24 g/mol	[2] [4]
MDL Number	MFCD06340094	[2]
Appearance	Typically a solid (e.g., white to off-white powder)	Inferred from related compounds
Solubility	Expected to have limited solubility in water, higher solubility in polar organic solvents like DMSO, DMF, and alcohols.	Inferred from functional groups

Synthesis and Manufacturing

A validated, published synthesis protocol specifically for **2-Methyl-5-(methylsulfonyl)benzoic acid** is not readily available in peer-reviewed literature. However, a logical and chemically sound synthetic route can be proposed based on standard organic chemistry transformations and methods used for analogous compounds.[\[5\]](#) The most direct approach involves the sequential oxidation of a suitable precursor, such as 2,5-dimethylthiophenol or its methylated derivative, 2,5-dimethylthioanisole.

Proposed Synthetic Workflow

This proposed multi-step synthesis maximizes the use of common and reliable reactions. The key is the differential oxidation of the sulfur atom and one of the methyl groups.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology. Researchers must perform their own optimization and safety assessments.

Objective: To synthesize **2-Methyl-5-(methylsulfonyl)benzoic acid** from 2,5-dimethylphenyl methyl sulfone.

Pillar of Trustworthiness: This protocol incorporates a purification step (recrystallization) and suggests analytical verification (^1H NMR, LC-MS) to ensure the identity and purity of the final product, creating a self-validating workflow.

Materials:

- 2,5-Dimethylphenyl methyl sulfone (starting material)
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated and dilute
- Sodium bisulfite (NaHSO_3)
- Deionized water
- Ethanol or Acetic Acid (for recrystallization)

Equipment:

- Three-neck round-bottom flask

- Mechanical stirrer
- Reflux condenser
- Heating mantle with temperature controller
- Dropping funnel
- Buchner funnel and filter flask
- Standard laboratory glassware
- pH meter or pH paper

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,5-dimethylphenyl methyl sulfone (1.0 eq) and a 1% aqueous solution of NaOH (acting as a phase-transfer catalyst aid).
- Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO_4 , approx. 3.0-4.0 eq) in deionized water.
- Oxidation: Gently heat the flask containing the sulfone to 80-90°C. Once the temperature is stable, add the KMnO_4 solution slowly via a dropping funnel over 2-3 hours.
 - Expert Insight: The slow addition of the oxidant is critical to control the exothermicity of the reaction and prevent over-oxidation or side reactions. The purple color of permanganate should disappear as it is consumed. The formation of a brown manganese dioxide (MnO_2) precipitate will be observed.
- Reaction Monitoring: Continue heating and stirring for several hours after the addition is complete, until TLC or LC-MS analysis shows consumption of the starting material.
- Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bisulfite (NaHSO_3) until the brown MnO_2 precipitate dissolves and the solution becomes colorless. This step reduces the excess permanganate and MnO_2 .

- **Isolation of Product:** The product, being a carboxylic acid, will be in its carboxylate salt form in the basic solution. Filter off any remaining inorganic solids. Transfer the filtrate to a beaker and cool in an ice bath.
- **Precipitation:** Slowly acidify the cold filtrate with concentrated HCl with vigorous stirring. The target benzoic acid derivative is insoluble in acidic aqueous media and will precipitate out. Monitor the pH to ensure it is strongly acidic (pH < 2).
- **Purification:** Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water.
- **Recrystallization:** Purify the crude product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture or aqueous acetic acid. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
- **Drying and Characterization:** Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the final product by ^1H NMR, LC-MS, and melting point analysis to confirm its identity and purity.

Key Chemical Reactions and Utility in Drug Discovery

The synthetic value of **2-Methyl-5-(methylsulfonyl)benzoic acid** lies in the reactivity of its carboxylic acid group. This functional group is a versatile handle for building molecular complexity, most commonly through the formation of amide bonds, a cornerstone of medicinal chemistry. The methylsulfonyl group is generally stable and acts as a polar, hydrogen bond-accepting moiety that can modulate a molecule's physicochemical properties (e.g., solubility, metabolic stability) and interactions with biological targets.

Representative Workflow: Amide Coupling

The conversion of the carboxylic acid to an amide is a fundamental step in utilizing this building block for drug discovery programs.

Caption: General workflow for an amide coupling reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

Objective: To couple **2-Methyl-5-(methylsulfonyl)benzoic acid** with a representative primary amine.

Pillar of Expertise: This protocol uses HATU, a modern and highly efficient coupling reagent that minimizes side reactions and often leads to high yields under mild conditions. The inclusion of a non-nucleophilic base (DIPEA) is crucial to activate the carboxylic acid and neutralize the generated acid, demonstrating an understanding of the reaction mechanism.

Materials:

- **2-Methyl-5-(methylsulfonyl)benzoic acid** (1.0 eq)
- A primary amine (e.g., benzylamine, 1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
- DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Nitrogen or Argon inlet

- Standard laboratory glassware for extraction
- Rotary evaporator

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add **2-Methyl-5-(methylsulfonyl)benzoic acid** (1.0 eq) and dissolve it in anhydrous DMF.
- Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (2.5 eq).
- Reaction: Allow the reaction to stir at room temperature for 2-4 hours.
 - Expert Insight: The order of addition can be important. Adding the base last often prevents premature side reactions of the activating agent. The reaction is typically rapid and can be monitored by TLC or LC-MS.
- Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel.
- Washing: Wash the organic layer sequentially with saturated NaHCO_3 solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the amount of water in the organic phase.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude amide product.
- Purification: Purify the crude product as necessary, typically via flash column chromatography on silica gel, to obtain the pure amide.

Potential Applications and Research Directions

Specific applications for **2-Methyl-5-(methylsulfonyl)benzoic acid** are not extensively documented, reinforcing its status as a research chemical and synthetic intermediate.^{[3][6]} However, by examining structurally related compounds, we can infer its potential utility in several key areas.

- **Pharmaceutical Synthesis:** The core structure is analogous to intermediates used in the development of various therapeutic agents. For example, related chloro-substituted methylsulfonyl benzoic acids serve as building blocks for anti-inflammatory and analgesic medications.^[7] Similarly, methoxy-substituted analogs are crucial intermediates for antipsychotic drugs.^[8] This compound could therefore be a valuable scaffold for generating new chemical entities (NCEs) targeting a range of diseases.
- **Agrochemical Development:** Substituted benzoic acids are a well-established class of compounds in the agrochemical industry. The related 2-Chloro-5-(methylsulfonyl)benzoic acid is noted for its use in formulating selective herbicides.^[7] The unique substitution pattern of the title compound could be explored for developing novel herbicides, fungicides, or pesticides with different selectivity profiles.
- **Materials Science:** Aromatic carboxylic acids can be used as monomers or functionalizing agents in the synthesis of advanced polymers and materials. The polar sulfone group could impart unique properties such as thermal stability or altered solubility to such materials.

Safety Profile and Handling

A specific, official Safety Data Sheet (SDS) for CAS 151104-37-9 is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of structurally similar chemicals like other substituted benzoic acids and sulfonyl-containing compounds.^{[9][10]}

General Hazards (Inferred from Related Compounds):

Hazard Type	Description	Precautionary Action
Skin Irritation	May cause skin irritation upon contact. [9] [11]	Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation	May cause serious eye irritation or damage. [9] [11] [12]	Wear chemical safety goggles or a face shield.
Respiratory Irritation	Inhalation of dust may cause respiratory tract irritation. [10] [11]	Handle in a well-ventilated area or a chemical fume hood.
Oral Toxicity	May be harmful if swallowed. [10] [12]	Do not eat, drink, or smoke in the laboratory.

Recommended Handling Procedures:

- Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the solid material in a chemical fume hood to avoid inhaling dust.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[\[9\]](#)
- Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[\[9\]](#)

Conclusion

2-Methyl-5-(methylsulfonyl)benzoic acid (CAS 151104-37-9) is a specialized chemical intermediate with significant potential for researchers in organic synthesis, medicinal chemistry, and agrochemical science. While its direct applications are not yet established, its value as a functionalized building block is clear. The presence of a reactive carboxylic acid handle, combined with the modulating effects of the methyl and methylsulfonyl groups, provides a versatile platform for creating novel and complex molecular architectures. This guide provides a

foundational understanding of its properties and utility, offering both a strategic overview and practical, actionable protocols to enable its effective use in research and development.

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